molecular formula C23H18N2OS B2805814 (3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 189132-50-1

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B2805814
CAS No.: 189132-50-1
M. Wt: 370.47
InChI Key: QFHZEZQKEWTUKL-UHFFFAOYSA-N
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Description

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thieno[2,3-b]pyridine family, which is known for its diverse biological and chemical properties.

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that it interacts with its targets in a manner similar to other indole derivatives , which often involve binding to receptors and modulating their activity.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions. The cyclopropyl and phenyl groups are then introduced through further chemical reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a range of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone: has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone: is unique due to its specific structural features. Similar compounds include:

  • (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone

  • (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone

  • (3-Amino-6-phenyl-thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c24-20-19-17(14-7-3-1-4-8-14)13-18(15-11-12-15)25-23(19)27-22(20)21(26)16-9-5-2-6-10-16/h1-10,13,15H,11-12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHZEZQKEWTUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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